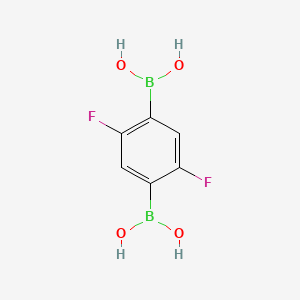
(2,5-Difluoro-1,4-phenylene)diboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,5-Difluoro-1,4-phenylene)diboronic acid” is a stabilized form of the compound 2,5-difluoro-1,4-phenylene diboronic acid . It is an anhydrous crystalline material that can be obtained as a hydrochloride salt or as anhydrous crystals . It is a white to light yellow solid, soluble in organic solvents such as dimethyl sulfoxide and ammonia water .
Molecular Structure Analysis
The molecular structure of “(2,5-Difluoro-1,4-phenylene)diboronic acid” is represented by the linear formula C6H6B2F2O4 . The compound is an anhydrous crystalline material .Physical And Chemical Properties Analysis
“(2,5-Difluoro-1,4-phenylene)diboronic acid” is a white to light yellow solid . It is soluble in organic solvents such as dimethyl sulfoxide and ammonia water . It has good stability and is not easily oxidized by air .Aplicaciones Científicas De Investigación
Drug Design and Delivery
- Application : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
- Results : The rate of the reaction is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Material Science
- Application : Boronic acids and their esters are used in the synthesis of various materials .
- Methods : These compounds are used in the synthesis of polymers, ceramics, and other materials . The specific methods of application or experimental procedures would depend on the type of material being synthesized .
- Results : The results or outcomes obtained would also depend on the specific material being synthesized .
Sensing Applications
- Application : Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation and the development of therapeutics .
Synthetic Receptors for Low Molecular Compounds
- Application : Boronic acids are used as synthetic receptors for low molecular compounds .
- Methods : The specific methods of application or experimental procedures would depend on the type of low molecular compound being synthesized .
- Results : The results or outcomes obtained would also depend on the specific low molecular compound being synthesized .
Building Materials for Microparticles
- Application : Boronic acids are used as building materials for microparticles for analytical methods .
- Methods : The specific methods of application or experimental procedures would depend on the type of microparticle being synthesized .
- Results : The results or outcomes obtained would also depend on the specific microparticle being synthesized .
Controlled Release of Insulin
- Application : Boronic acids are used in polymers for the controlled release of insulin .
- Methods : The specific methods of application or experimental procedures would depend on the type of polymer being synthesized .
- Results : The results or outcomes obtained would also depend on the specific polymer being synthesized .
Safety And Hazards
Propiedades
IUPAC Name |
(4-borono-2,5-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6B2F2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,11-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOLBHLZNAGMMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)B(O)O)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6B2F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681910 |
Source


|
| Record name | (2,5-Difluoro-1,4-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoro-1,4-phenylene)diboronic acid | |
CAS RN |
1256358-83-4 |
Source


|
| Record name | B,B′-(2,5-Difluoro-1,4-phenylene)bis[boronic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Difluoro-1,4-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


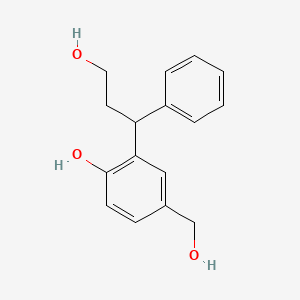
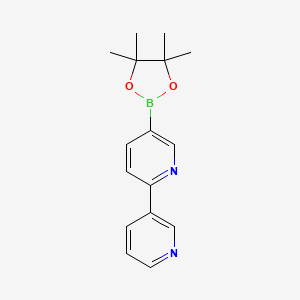
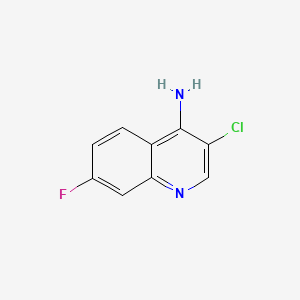


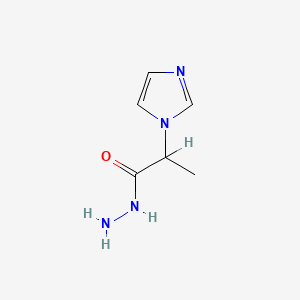
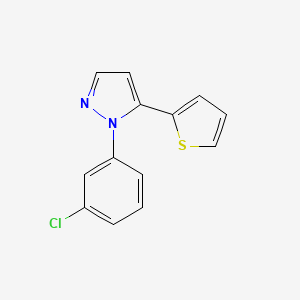
![7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B596125.png)

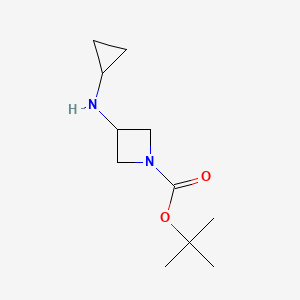

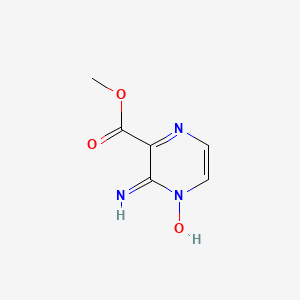
![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)